N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole moiety linked to a trimethylbenzenesulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,7-dimethylindole with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features but different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-2-naphthyl)propanamide: A compound with a naphthyl group instead of the trimethylbenzenesulfonamide group.
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the trimethylbenzenesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C21H26N2O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-13-11-15(3)21(16(4)12-13)26(24,25)22-10-9-18-17(5)23-20-14(2)7-6-8-19(18)20/h6-8,11-12,22-23H,9-10H2,1-5H3 |
InChI Key |
SHVITNQCNJKJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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